1,1'-Oxybis((methoxymethyl)benzene)

Description

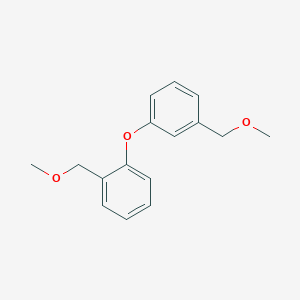

1,1′-Oxybis((methoxymethyl)benzene) (CAS 13269-86-8) is an aromatic ether compound characterized by two benzene rings connected via an oxygen bridge, each substituted with a methoxymethyl (-CH₂-OCH₃) group. Its molecular formula is inferred as C₁₆H₁₈O₃ based on polymer derivatives described in , yielding a molecular weight of 258.3 g/mol (calculated). The methoxymethyl substituents enhance polarity and influence solubility and reactivity compared to simpler aromatic ethers. This compound is utilized in polymer synthesis and specialty chemical manufacturing .

Properties

CAS No. |

29060-60-4 |

|---|---|

Molecular Formula |

C16H18O3 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

1-(methoxymethyl)-2-[3-(methoxymethyl)phenoxy]benzene |

InChI |

InChI=1S/C16H18O3/c1-17-11-13-6-5-8-15(10-13)19-16-9-4-3-7-14(16)12-18-2/h3-10H,11-12H2,1-2H3 |

InChI Key |

HETOKTSWRZEZNZ-UHFFFAOYSA-N |

SMILES |

COCC1=CC(=CC=C1)OC2=CC=CC=C2COC |

Canonical SMILES |

COCC1=CC(=CC=C1)OC2=CC=CC=C2COC |

Other CAS No. |

29060-60-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1,1′-Oxybis((methoxymethyl)benzene) | 13269-86-8 | C₁₆H₁₈O₃ | 258.3 | Two benzene rings with methoxymethyl groups, oxygen-bridged |

| Dibenzyl ether | 103-50-4 | C₁₄H₁₄O | 198.26 | Two benzyl (-CH₂-C₆H₅) groups connected by oxygen |

| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | 170.21 | Two phenyl groups connected by oxygen |

| 1,1′-Oxybis[3-phenoxybenzene] | 748-30-1 | C₂₄H₁₈O₃ | 354.41 | Two benzene rings with phenoxy (-O-C₆H₅) substituents, oxygen-bridged |

| 4,4′-(Oxybis(methylene))bis(1,2-dimethoxybenzene) | 23702-54-7 | C₁₈H₂₂O₅ | 318.36 | Two dimethoxy-substituted benzene rings connected by an oxygen-methylene bridge |

Physical and Chemical Properties

- Boiling Points: Dibenzyl ether: 298°C (). Diphenyl ether: 259°C ().

- Polarity and Solubility: The methoxymethyl groups in 1,1′-Oxybis((methoxymethyl)benzene) increase hydrophilicity compared to non-polar diphenyl ether. Dibenzyl ether exhibits moderate polarity, making it miscible with organic solvents like ethanol and ether .

Functional Group Reactivity

- Methoxymethyl Groups : These substituents introduce ether and methoxy functionalities, enhancing reactivity in nucleophilic substitutions and polymer crosslinking .

- Diphenyl Ether : Lacks reactive substituents, making it stable in high-temperature applications (e.g., heat transfer fluids) .

- Dibenzyl Ether : Susceptible to hydrolysis under acidic conditions due to the benzyl-oxygen bond .

Preparation Methods

Palladium-Catalyzed Coupling for Backbone Formation

A widely employed method for constructing the oxybis(phenylene) framework is the palladium-catalyzed coupling reaction involving diboronic acids and aryl halides under inert atmosphere conditions.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium carbonate |

| Solvents | Ethanol, water, toluene |

| Temperature | Reflux (~80-110 °C) |

| Atmosphere | Nitrogen (inert) |

| Reaction Time | 2 hours |

| Yield | Approximately 64% |

- A mixture of 4,4'-diphenylether diboronic acid and an aryl halide is combined with the palladium catalyst and sodium carbonate in a solvent mixture of ethanol, water, and toluene.

- The reaction is conducted under nitrogen to prevent oxidation and moisture interference.

- After refluxing for 2 hours, the reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled, aqueous layers are separated and discarded, and the organic phase is dried and concentrated.

- Purification by column chromatography (dichloromethane/petroleum ether) yields the desired oxybis(phenylene) intermediate as a white solid.

Methoxymethylation via Acid-Catalyzed Substitution

The introduction of methoxymethyl groups onto the aromatic rings is typically achieved by acid-catalyzed substitution reactions involving intermediates such as 6-nitro-4H-benzo[d]dioxine.

- Strong acids such as sulfuric acid, hydrochloric acid, phosphoric acid, or other suitable acids are used to catalyze the formation of methoxymethyl substituents.

- The reaction is often conducted in a two-phase system with an organic solvent overlay (e.g., toluene) to facilitate separation.

- The pH is carefully controlled, typically ranging from 0.5 to 5, more commonly 1 to 4, to optimize substitution while minimizing side reactions.

- The intermediate product partitions into the organic layer and is isolated by cooling and filtration.

Hydrogenation Step for Functional Group Transformation

Following methoxymethylation, hydrogenation is employed to reduce nitro groups to amines or to remove protecting groups such as benzylamino groups.

| Parameter | Details |

|---|---|

| Catalyst | Palladium or platinum on carbon |

| Solvent | Toluene or ethanol |

| Hydrogen Pressure | 2 to 3 bar |

| Temperature | Ambient to 40 °C |

| Reaction Time | 30 minutes to 4 hours |

| Atmosphere | Inert gas (e.g., nitrogen) |

- The intermediate is suspended with the catalyst in solvent under hydrogen atmosphere.

- The reaction is exothermic and may require external cooling.

- After completion, the catalyst is removed by filtration under inert atmosphere to avoid oxidation.

- The product is precipitated by controlled addition of water and isolated by filtration.

Data Table Summarizing Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Backbone Formation | Pd-catalyzed coupling | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | Reflux in EtOH/H2O/Toluene, N2 atmosphere, 2h | ~64 | Requires inert atmosphere; monitored by TLC |

| 2. Methoxymethylation | Acid-catalyzed substitution | H2SO4 or HCl, toluene overlay | pH 1-4, two-phase system | Variable | Control pH to minimize by-products |

| 3. Hydrogenation | Catalytic reduction | Pd/C or Pt/C, H2 (2-3 bar) | 25-40 °C, 30 min - 4 h | High | Sensitive to oxygen; inert atmosphere needed |

Research Findings and Optimization Notes

- The palladium-catalyzed coupling reaction is sensitive to moisture and oxygen, necessitating inert atmosphere techniques for reproducibility and yield optimization.

- Acid concentration and pH control during methoxymethylation are critical to avoid formation of undesired by-products such as 2-hydroxymethyl-1,4-diaminobenzene (Oxytol A).

- Hydrogenation step efficiency depends on catalyst choice and reaction parameters; palladium catalysts on carbon support are preferred for their selectivity and activity.

- Purification steps such as column chromatography and crystallization are essential to achieve high purity of the final compound.

Q & A

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Resolution : Solubility depends on crystallinity and purity. Recrystallize from ethanol/water mixtures to obtain a standardized form. Measure solubility via gravimetric analysis at 25°C. For example, analogs with tert-butyl groups show reduced polarity and lower water solubility .

Tables for Key Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 198.22 g/mol | PubChem | |

| Melting Point | 293 K | DSC | |

| Enthalpy of Vaporization | 45.6 kJ/mol (at 290 K) | TGA | |

| Decomposition Temperature | >473 K | TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.